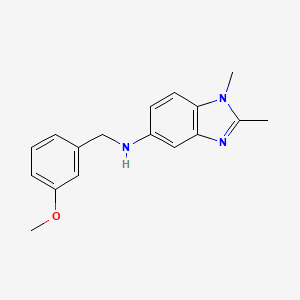
N-(4-acetylphenyl)-N'-phenylthiourea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-phenylthiourea is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.08268425 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Sensing Probes
N-(4-acetylphenyl)-N'-phenylthiourea derivatives exhibit significant enzyme inhibitory activities. For instance, a study on various thiourea derivatives demonstrated their potential as anti-cholinesterase agents, inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds also showed promise as sensing probes for detecting toxic metals such as mercury, using spectrofluorimetric techniques (Rahman et al., 2021).
Anticancer Properties
Thiourea derivatives have been explored for their potential in cancer treatment. For example, certain phenolic amine compounds, including N-acetyl-4-S-cysteaminylphenol, showed growth inhibitory activity against melanoma cell lines. These compounds were more effective in pigmented melanoma cells, and their efficacy was influenced by tyrosinase activity, a key enzyme in melanin synthesis (Prezioso et al., 1992).
Chemical Synthesis and Structural Analysis
The structural and chemical properties of this compound and related compounds have been a subject of research. Studies have focused on the synthesis and characterization of these compounds, exploring their reactivity and potential applications in various chemical processes. For instance, research has been conducted on the synthesis and reaction properties of different thiourea derivatives (Akhtar et al., 1977).
Antioxidant and Antidiabetic Properties
Recent studies have identified the antioxidant and antidiabetic properties of thiourea-based compounds. These compounds have shown effective inhibition of enzymes such as acetylcholinesterase and α-glycosidase, indicating their potential in the treatment of diabetes and related disorders. The antioxidant activity of these compounds was also assessed through various in vitro assays (Maharramova et al., 2018).
Anion Receptors and Organocatalysts
This compound derivatives have been found effective as anion receptors. Their structural configuration allows them to bind with anions efficiently, indicating potential use in various chemical and biological processes. These compounds have shown higher anion affinity than their counterparts and could be useful in designing organocatalysts (Liu et al., 2009).
Material Science and Polymer Research
Thiourea derivatives are also being explored in the field of material science. Research has been conducted on synthesizing novel polymers using phenylthiourea derivatives, examining their thermal stability, solubility, and potential applications in various industries (Kausar et al., 2010).
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJDQSXUOEYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)
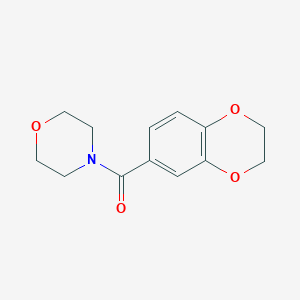
![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)
![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)
![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)
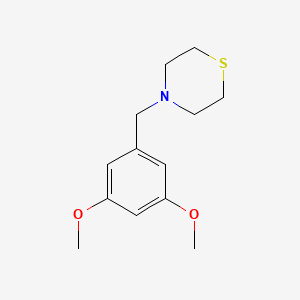
![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)
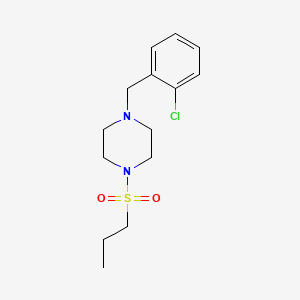
![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
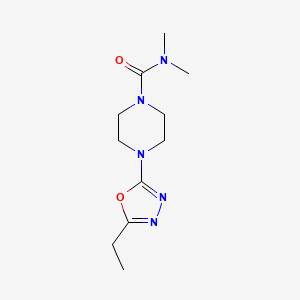
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)
